molecular formula C8H8BNO3 B1603066 5-Cyano-2-methoxyphenylboronic acid CAS No. 612833-37-1

5-Cyano-2-methoxyphenylboronic acid

Cat. No. B1603066
M. Wt: 176.97 g/mol
InChI Key: LDZCPLGOLLHOON-UHFFFAOYSA-N
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Description

5-Cyano-2-methoxyphenylboronic acid is a chemical compound with the molecular formula C8H8BNO3 and a molecular weight of 176.97 . It is a solid substance .


Molecular Structure Analysis

The IUPAC name for this compound is 5-cyano-2-methoxyphenylboronic acid . The InChI code is 1S/C8H8BNO3/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4,11-12H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Cyano-2-methoxyphenylboronic acid are not available, boronic acids are known to be involved in various types of coupling reactions, such as the Suzuki-Miyaura coupling .


Physical And Chemical Properties Analysis

This compound has a boiling point of approximately 412.4±55.0°C at 760 mmHg . It has a predicted density of 1.27 g/cm3 and a predicted refractive index of n20D 1.55 . It is recommended to store this compound in an inert atmosphere at 2-8°C .

Scientific Research Applications

Fluorescence Quenching Studies

Research has explored the fluorescence quenching mechanisms of boronic acid derivatives, including compounds closely related to 5-Cyano-2-methoxyphenylboronic acid. For instance, the study on the fluorescence quenching of 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid using aniline as a quencher sheds light on the quenching parameters and mechanisms involved, suggesting a static quenching mechanism in a diffusion-limited reaction system (Geethanjali, Nagaraja, & Melavanki, 2015).

Organic Synthesis

In the field of organic synthesis, 5-Cyano-2-methoxyphenylboronic acid and its derivatives have been utilized in various catalyzed reactions. For example, the rhodium-catalyzed annulation reactions of 2-cyanophenylboronic acid with alkynes and strained alkenes have been developed to afford substituted indenones or indanones, showcasing the compound's role in constructing complex organic skeletons (Miura & Murakami, 2005).

Development of Fluorescent Probes

Another significant application is in the development of fluorescent probes for the sensitive detection of glucose in aqueous media and biological matrices. Cyano-substituted diboronic acid probes, including those related to 5-Cyano-2-methoxyphenylboronic acid, have demonstrated high sensitivity and accuracy in glucose detection, highlighting their potential in clinical diagnosis and medical research (Wang et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . It is recommended to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(5-cyano-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO3/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZCPLGOLLHOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C#N)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629624
Record name (5-Cyano-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyano-2-methoxyphenylboronic acid

CAS RN

612833-37-1
Record name (5-Cyano-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Bromo4-methoxybenzonitrile (3.0 g, 14.2 mmol, 1.0 eq) was dissolved in anhydrous tetrahydrofuran (10 mLs). The solution cooled at −10° C. and stirred while isopropylmagnesium chloride (17.7 mmol, 8.8 mLs, 2.0 M in THF, 1.25 eq.) was added. The mixture was stirred for 1 hour and then trimethyl borate (1.87 g, 17.7 mmol, 2.0 mL) was added dropwise. The mixture was allowed to warm slowly to room temperature for 1 hour. The solvent was evaporated and the residue was partitioned between 5% citric acid and ethyl acetate. The organic layer was separated, washed with water and brine, dried over anhydrous magnesium sulfate and concentrated to a minimum volume under reduced pressure. The residue was recrystallized from hexanes to give 5-cyano-2-methoxybenzeneboronic acid (2.48 g, 99%) as a fluffy white powder.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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